4-{[benzyl(methyl)amino]methyl}-5-hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]-1-benzofuran-3-carboxamide
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Overview
Description
4-{[benzyl(methyl)amino]methyl}-5-hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]-1-benzofuran-3-carboxamide is a complex organic compound that belongs to the class of benzofuran derivatives This compound is characterized by its unique structure, which includes a benzofuran core, a trifluoromethyl group, and a benzyl(methyl)amino moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[benzyl(methyl)amino]methyl}-5-hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]-1-benzofuran-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the benzofuran core and introduce the various functional groups through a series of reactions. Key steps may include:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents under specific conditions.
Attachment of the Benzyl(methyl)amino Moiety: This can be done through nucleophilic substitution reactions.
Hydroxylation and Carboxamide Formation: These steps may involve oxidation and amidation reactions, respectively.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
4-{[benzyl(methyl)amino]methyl}-5-hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]-1-benzofuran-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxamide group can be reduced to amines.
Substitution: The benzyl(methyl)amino moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the carboxamide group may produce primary or secondary amines.
Scientific Research Applications
4-{[benzyl(methyl)amino]methyl}-5-hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]-1-benzofuran-3-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Medicine: It has potential therapeutic applications, including as a lead compound for drug development targeting specific diseases.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-{[benzyl(methyl)amino]methyl}-5-hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]-1-benzofuran-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The trifluoromethyl group, in particular, can enhance the compound’s binding affinity and selectivity for its targets.
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: Compounds with similar benzofuran cores but different substituents.
Trifluoromethylated Compounds: Molecules containing the trifluoromethyl group, which imparts unique chemical and biological properties.
Aminoalkylbenzene Derivatives: Compounds with similar benzyl(methyl)amino moieties.
Uniqueness
What sets 4-{[benzyl(methyl)amino]methyl}-5-hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]-1-benzofuran-3-carboxamide apart is its combination of functional groups, which confer a unique set of chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its stability and binding affinity, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-[[benzyl(methyl)amino]methyl]-5-hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]-1-benzofuran-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23F3N2O3/c1-16-23(25(33)30-19-10-6-9-18(13-19)26(27,28)29)24-20(21(32)11-12-22(24)34-16)15-31(2)14-17-7-4-3-5-8-17/h3-13,32H,14-15H2,1-2H3,(H,30,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIATVCCPFKNCHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2CN(C)CC3=CC=CC=C3)O)C(=O)NC4=CC=CC(=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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